molecular formula C15H12Cl2O3 B2726310 3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 384857-12-9

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No. B2726310
CAS RN: 384857-12-9
M. Wt: 311.16
InChI Key: WXYDYAVMNODIAP-UHFFFAOYSA-N
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Description

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde is a chemical compound with the molecular formula C14H10Cl2O2 . It has a molecular weight of 281.14 . It is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C14H10Cl2O2 . The InChI key, a unique identifier for chemical substances, is also provided .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 281.14 .

Scientific Research Applications

Synthesis of Boronic Acids

The compound can be used in the synthesis of boronic acids. For instance, 3-Chloro-4-[(4-chlorobenzyl)oxy]phenylboronic acid is a related compound that can be synthesized . Boronic acids are important in organic chemistry and materials science for the synthesis of various chemical compounds.

Chromatography and Mass Spectrometry

The compound can be used in chromatography and mass spectrometry applications . These techniques are essential in analytical chemistry for separating, identifying, and quantifying the individual components of mixtures.

Synthesis of Liquid Crystalline Dyes

A compound with a similar structure, 4-[(4-chlorobenzyl)oxy]-3,4’-dichloroazobenzene (CODA), has been synthesized and found to have liquid crystalline properties . This suggests that “3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde” could potentially be used in the synthesis of liquid crystalline dyes.

properties

IUPAC Name

3-chloro-4-[(4-chlorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O3/c1-19-14-7-11(8-18)6-13(17)15(14)20-9-10-2-4-12(16)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXYDYAVMNODIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde

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